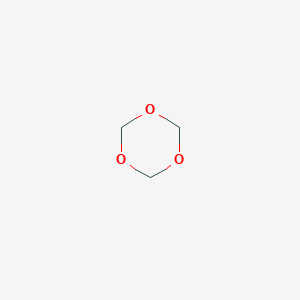

1,3,5-Trioxane

Cat. No. B122180

Key on ui cas rn:

110-88-3

M. Wt: 90.08 g/mol

InChI Key: BGJSXRVXTHVRSN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06703516B2

Procedure details

To 153 ml of fuming sulfuric acid, containing 25% of SO3, 50 g (0.3 m) of terephthalic acid are added, in small portions, at 20-22° C., then to the mixture thus obtained 23 g (0.25 m) of 1,3,5-trioxane are added portionwise thereinto. The mixture is kept about 30 minutes under stirring, without cooling, then the temperature is brought to 135-140° C. and heating is continued for 2-2.5 hours, whereby the reaction is complete, as shown by a HPLC control. The reaction mixture is cooled to 0-2° C. and 1000 ml of cold water are added thereto without exceeding 20-23° C., by keeping in mind that, during the addition of the first 15-20 ml of water, exothermia occurs, whilst afterwards the temperature may be easily controlled. The mixture is kept 1 hour under stirring at 20-25° C., the product thus obtained is filtered, still moist triturated in 300 ml of water repeatedly until the reddish colour of the mother liquors disappears. After the third trituration, the pH of the mother liquors stabilizes at values ranging from 5 to 6. The product is dried in vacuo at 45-50° C. until constant weight to give 47.5 g of 5-carboxyphthalide with a titer and a purity (HPLC)>95%.

Name

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[C:6]([OH:17])(=[O:16])[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.O1COCO[CH2:19]1>O>[C:11]([C:10]1[CH:14]=[C:15]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:17])[O:16][CH2:19]2)([OH:13])=[O:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

153 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)O)C=C1)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

23 g

|

|

Type

|

reactant

|

|

Smiles

|

O1COCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

17.5 (± 2.5) mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

1 (± 1) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added, in small portions, at 20-22° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is brought to 135-140° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for 2-2.5 hours

|

|

Duration

|

2.25 (± 0.25) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

without exceeding 20-23° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture is kept 1 hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring at 20-25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product thus obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

still moist triturated in 300 ml of water repeatedly until the reddish colour of the mother liquors

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product is dried in vacuo at 45-50° C. until constant weight

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(O)C=1C=C2COC(=O)C2=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 47.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 104.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |